4-[3-(3-Methoxyphenyl)propyl]piperidine
Description
4-[3-(3-Methoxyphenyl)propyl]piperidine is a piperidine derivative featuring a 3-methoxyphenylpropyl side chain. Piperidine-based compounds are widely studied for their diverse pharmacological activities, including ion channel modulation, antihypertensive effects, and anticancer properties .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-[3-(3-methoxyphenyl)propyl]piperidine |
InChI |
InChI=1S/C15H23NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-7,12-13,16H,2,4-5,8-11H2,1H3 |
InChI Key |
OUQLIGFEQVXIHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[3-(3-Methoxyphenyl)propyl]piperidine typically involves the reaction of 3-methoxyphenylpropyl bromide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
4-[3-(3-Methoxyphenyl)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or hydrobromic acid.
Hydrogenation: Catalytic hydrogenation can be used to reduce the double bonds in the compound, typically using palladium on carbon as a catalyst.
Scientific Research Applications
4-[3-(3-Methoxyphenyl)propyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 4-[3-(3-Methoxyphenyl)propyl]piperidine can be contextualized by comparing it to analogous piperidine derivatives. Key differences in substituents, linker chains, and functional groups critically impact biological activity. Below is a detailed analysis:
Structural and Functional Group Variations
Key Findings
- Antihypertensive Activity: Compound 63 (bis-3,4-difluoro substitution) shows high efficacy (35% BP reduction) at 30 mg/kg, comparable to nifedipine . In contrast, 93 (bis-4-fluoro with chlorophenoxy) exhibits superior low-dose activity, suggesting fluorine positioning and phenoxy substituents modulate potency and dosing requirements . The methoxy group in the target compound may confer moderate activity, but fluorinated analogs demonstrate enhanced efficacy due to increased lipophilicity and receptor affinity.
- Receptor Antagonism: Triazole-containing derivatives (e.g., 3l, 3m) exhibit nanomolar H₃ receptor antagonism (IC₅₀: 5.92–7.81 nM), outperforming methoxy-substituted piperidines . The triazole moiety likely enhances hydrogen bonding and π-π stacking interactions with receptors.
Anticancer Activity :
- Structural Flexibility: Modifications to the propyl linker (e.g., phenoxy vs. phenylpropyl chains) influence bioavailability and target engagement. For example, AHR-5333’s hydroxymethyl group enhances antiallergy activity, whereas sulfonyl groups in benzhydryl derivatives (e.g., 8(a-j)) redirect activity toward antimicrobial applications .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration and prolonged efficacy .
- Linker Chain : A three-carbon propyl chain balances flexibility and rigidity, optimizing interactions with hydrophobic pockets in ion channels or enzymes .
- Diarylmethyl Groups : Improve calcium channel blocking activity by increasing steric bulk and van der Waals interactions .
Biological Activity
4-[3-(3-Methoxyphenyl)propyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's structure, featuring a piperidine ring attached to a propyl chain and a 3-methoxyphenyl group, suggests that it may interact with various biological targets, including neurotransmitter receptors and enzymes. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular structure of 4-[3-(3-Methoxyphenyl)propyl]piperidine can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 245.37 g/mol
The unique methoxy substitution on the phenyl ring significantly influences the compound's electronic properties and biological interactions.
Research indicates that 4-[3-(3-Methoxyphenyl)propyl]piperidine may function as an agonist or antagonist at specific receptors involved in neurotransmission. Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.
- Receptor Interactions : The compound has been shown to bind to various receptors, influencing physiological processes such as pain modulation and mood regulation.
- Enzyme Inhibition : It may inhibit certain enzymes, contributing to its therapeutic effects.
Pharmacological Applications
- Neurotransmission Modulation : Studies suggest that the compound could modulate neurotransmitter release, impacting conditions like depression and anxiety.
- Antihypertensive Effects : Some derivatives of piperidine compounds have demonstrated significant antihypertensive activity, indicating a potential for 4-[3-(3-Methoxyphenyl)propyl]piperidine to influence blood pressure regulation .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals insights into the unique properties of 4-[3-(3-Methoxyphenyl)propyl]piperidine:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 4-[3-(4-Methoxyphenyl)propyl]piperidine | Methoxy at position 4 on the phenyl ring | Different receptor interactions |
| 4-[3-(4-Hydroxyphenyl)propyl]piperidine | Hydroxyl group instead of methoxy | Altered reactivity; potentially enhanced activity |
| 4-[3-(4-Methylphenyl)propyl]piperidine | Methyl group instead of methoxy | Changes in lipophilicity and binding affinity |
| 4-[3-(3-Hydroxyphenyl)propyl]piperidine | Hydroxyl at position 3 | Different solubility characteristics |
The specific methoxy substitution pattern in 4-[3-(3-Methoxyphenyl)propyl]piperidine is crucial for its distinct biological activity compared to other derivatives.
Case Studies
Several case studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
